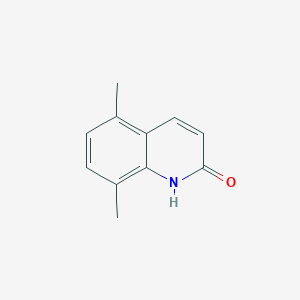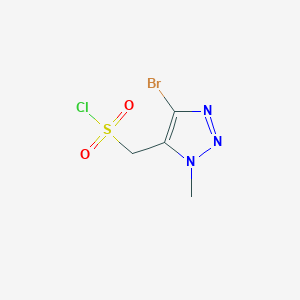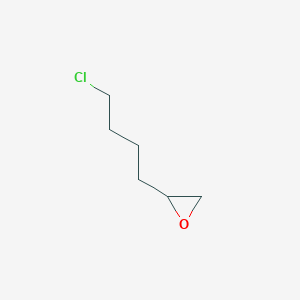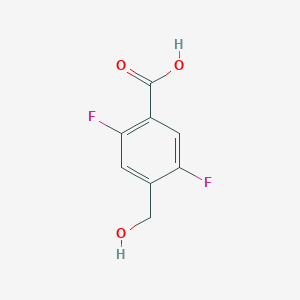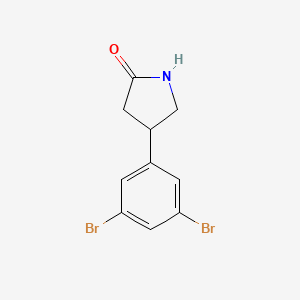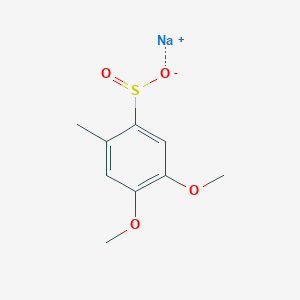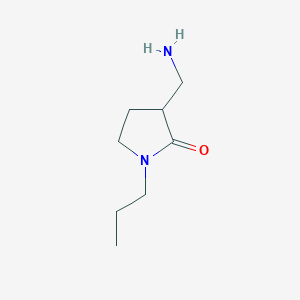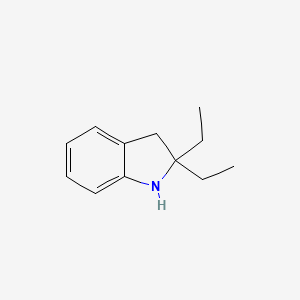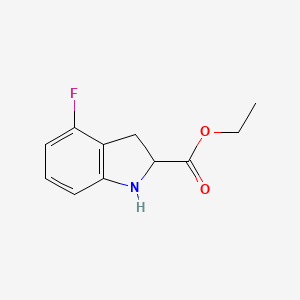
5-(Pyrrolidin-3-yl)pent-1-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyrrolidin-3-yl)pent-1-yn-3-one is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a pentynone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one typically involves the construction of the pyrrolidine ring followed by the attachment of the pentynone chain. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the pentynone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of production .
化学反応の分析
Types of Reactions
5-(Pyrrolidin-3-yl)pent-1-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
科学的研究の応用
5-(Pyrrolidin-3-yl)pent-1-yn-3-one has several applications in scientific research:
作用機序
The mechanism of action of 5-(Pyrrolidin-3-yl)pent-1-yn-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pentynone chain can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: Contains a lactam ring and exhibits different chemical properties.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.
Uniqueness
5-(Pyrrolidin-3-yl)pent-1-yn-3-one is unique due to the presence of both the pyrrolidine ring and the pentynone chain, which confer specific chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications .
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
5-pyrrolidin-3-ylpent-1-yn-3-one |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)4-3-8-5-6-10-7-8/h1,8,10H,3-7H2 |
InChIキー |
KBTWGOLXOVRKGU-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)CCC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
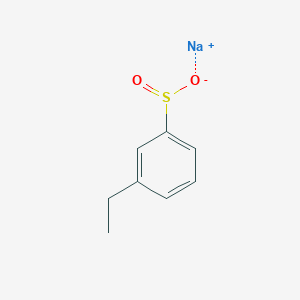
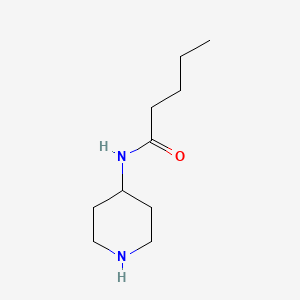
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
